Formolglycerin

Pharmaceutical excipients Solubility enhancement Parenteral formulations

Formolglycerin is a cyclic acetal mixture that outperforms conventional solvents in critical formulation parameters. Its 3.45‑fold higher diazepam solubility and 4‑fold lower hemolytic activity than propylene glycol enable safer parenteral delivery at reduced injection volumes. With 85‑fold lower viscosity than glycerol, it permits cold mixing of up to 30% w/w drug without heating, streamlining scale‑up. Its 192–195 °C boiling point ensures thermal stability and low volatility, eliminating flammability risks during spray drying or coating. Choose Formolglycerin for high‑performance, non‑toxic solvency where linear diols fail.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 68442-91-1
Cat. No. B15177146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormolglycerin
CAS68442-91-1
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC=O.C(C(CO)O)O
InChIInChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2
InChIKeySZMNOLSLNRNAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formolglycerin (CAS 68442-91-1) Technical Baseline: Composition, Solvent Properties, and Safety Profile


Formolglycerin (Glycerol formal, CAS 68442-91-1) is a cyclic acetal mixture primarily composed of 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane [1]. It is a colorless, hygroscopic liquid with a boiling point range of 192–195 °C, density of 1.214 g/mL at 25 °C, and a viscosity of approximately 11 cP at 25 °C [2]. Its primary industrial and pharmaceutical roles are as a high-polarity aprotic solvent, a plasticizer, and a vehicle for parenteral formulations [1]. The compound is classified as non-toxic in acute oral studies (LD50 > 5000 mg/kg in rats) and is not a skin sensitizer .

Formolglycerin vs. Common Glycols and Alcohols: Why In-Class Solvents Are Not Interchangeable


Although propylene glycol, ethanol, and glycerol are frequently used as polar solvents, they cannot be directly substituted for Formolglycerin without altering critical formulation performance. Unlike linear diols or mono-alcohols, the cyclic acetal structure of Formolglycerin provides a unique balance of high drug solubilization, low hemolytic activity, and negligible volatility under physiological conditions [1]. Quantitative differences in drug solubility, erythrocyte toxicity, and viscosity directly impact the safety and efficacy of parenteral and topical products, making compound‑specific evaluation mandatory [1][2].

Quantitative Evidence for Formolglycerin (CAS 68442-91-1): Head‑to‑Head Comparisons Against Propylene Glycol, Ethanol, and Glycerol


Superior Solubilizing Capacity for Diazepam: Formolglycerin vs. Propylene Glycol

In a direct head‑to‑head comparison, Formolglycerin (glycerol formal) achieved a diazepam solubility of 53.2 mg/mL at 25 °C, whereas propylene glycol solubilized only 15.4 mg/mL under identical conditions [1]. The 3.45‑fold increase in drug loading directly enables lower injection volumes and reduced vehicle toxicity.

Pharmaceutical excipients Solubility enhancement Parenteral formulations

Significantly Lower Hemolytic Activity Than Ethanol and Propylene Glycol

In an in vitro hemolysis assay using human erythrocytes (2% hematocrit, 30 min incubation at 37 °C), the concentration causing 50% hemolysis (HC50) for Formolglycerin was 18.2 mg/mL, compared to 4.5 mg/mL for propylene glycol and 3.1 mg/mL for ethanol [1]. Formolglycerin is 4‑fold less hemolytic than propylene glycol and nearly 6‑fold less hemolytic than ethanol, demonstrating superior blood compatibility.

Hemocompatibility Injectable excipients Toxicity screening

Viscosity Profile Enabling High‑Load Topical Gels vs. Glycerol

At 25 °C, Formolglycerin has a dynamic viscosity of 11.0 cP, whereas glycerol (99.5%) has 934 cP [1]. This 85‑fold lower viscosity allows Formolglycerin to function as a high‑solubility cosolvent without raising gel viscosity to unspreadable levels, whereas glycerol at equivalent drug loads often requires dilution or heating.

Topical formulation Rheology modifier Pharmaceutical gel

Reduced Volatility for High‑Temperature Processing vs. Ethanol

Formolglycerin has a boiling point of 192–195 °C, compared to ethanol’s boiling point of 78.4 °C [1][2]. At 100 °C, the vapor pressure of Formolglycerin is <0.01 kPa, whereas ethanol exerts 225 kPa, meaning Formolglycerin evaporates >22,000‑fold slower under open‑air processing conditions.

Solvent evaporation Coating formulations Industrial process safety

Optimal Application Scenarios for Formolglycerin (CAS 68442-91-1) Based on Verified Differentiators


High‑Load Parenteral Formulations for Poorly Soluble APIs

Use Formolglycerin when formulating diazepam, midazolam, or other lipophilic drugs that require >20 mg/mL solubility but cause hemolysis with propylene glycol or ethanol. The combination of 3.45‑fold higher diazepam solubility [1] and 4‑fold lower hemolytic activity [2] than propylene glycol enables safe intramuscular or intravenous delivery at reduced injection volumes.

Low‑Viscosity Topical Gels and Transdermal Patches

Replace glycerol with Formolglycerin in gel or patch adhesives where high drug loading is needed without excessive viscosity. With 85‑fold lower viscosity than glycerol [1][2], Formolglycerin allows direct cold mixing of up to 30% w/w drug without heating or rheology modifiers, accelerating scale‑up and reducing energy costs.

High‑Temperature Solvent Processing (Spray Drying / Hot Melt Extrusion)

Select Formolglycerin over ethanol or acetone for processes requiring thermal stability and low volatility. Its 192–195 °C boiling point and negligible vapor pressure at 100 °C [1][2] prevent premature evaporation, ensure consistent droplet formation, and eliminate flammability risks, improving yield and operator safety.

Plasticizer for Biodegradable Polymer Films

Use Formolglycerin as a non‑toxic plasticizer for poly(lactic‑co‑glycolic acid) (PLGA) or polyvinyl alcohol (PVA) films. Compared to triethyl citrate or polyethylene glycol 400, the cyclic acetal structure provides better miscibility and reduces leaching, as evidenced by its low hemolytic and acute oral toxicity profile [1], extending implantable or edible film lifetimes.

Technical Documentation Hub

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